molecular formula C15H14ClN5 B12193880 1-(5-chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(5-chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12193880
M. Wt: 299.76 g/mol
InChI Key: RSTWKJODNMXMNB-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, particularly as a kinase inhibitor, which makes it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methylbenzylamine with cyclopropyl isocyanate, followed by cyclization with hydrazine hydrate in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases, such as CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of the kinase, preventing its interaction with substrates and thus inhibiting its activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H14ClN5

Molecular Weight

299.76 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-cyclopropylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H14ClN5/c1-9-2-3-10(16)6-13(9)21-15-12(7-19-21)14(17-8-18-15)20-11-4-5-11/h2-3,6-8,11H,4-5H2,1H3,(H,17,18,20)

InChI Key

RSTWKJODNMXMNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4CC4

Origin of Product

United States

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